GRL0617 - 1093070-16-6

GRL0617

Catalog Number: EVT-269851
CAS Number: 1093070-16-6
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Amino-2-methyl-N-[(1r)-1-naphthalen-1-ylethyl]benzamide, commonly referred to as GRL0617, is a small molecule that has garnered significant attention in the scientific community for its potential antiviral properties, specifically against coronaviruses like SARS-CoV-1 and SARS-CoV-2. [] It is a non-covalent inhibitor that targets the papain-like protease (PLpro), an essential enzyme for viral replication. [, ] GRL0617 serves as a valuable tool in scientific research for understanding the mechanism of action of PLpro and for the development of antiviral therapeutics. [, ]

Future Directions

a) Optimization of GRL0617 Analogs:

Continued efforts are needed to optimize GRL0617 analogs, focusing on enhancing potency, selectivity, and pharmacokinetic properties. [, , , , , , ]

b) Development of Covalent Inhibitors:

Exploring the development of covalent inhibitors based on the GRL0617 scaffold could lead to inhibitors with prolonged duration of action. []

5-(Aminomethyl)-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide

  • Compound Description: This compound was identified in a virtual screening study as having a higher binding affinity to the SARS-CoV-2 PLpro than GRL0617. [] This suggests it could be a more potent inhibitor of PLpro. []
  • Relevance: This compound is structurally similar to GRL0617, sharing the naphthalene and benzamide moieties. [] It's considered a potential lead compound for further development as an anti-SARS-CoV-2 agent. []

2-(4-Fluorobenzyl)-5-nitro-1H-isoindole-1,3(2H)-dione

  • Compound Description: This compound is a known cyclooxygenase-2 (COX-2) inhibitor. [] It was identified in a virtual screening study as having a promising binding affinity for SARS-CoV-2 PLpro. []
  • Relevance: Although structurally different from GRL0617, this compound's identification as a potential PLpro inhibitor through virtual screening suggests it may bind to a similar region on the PLpro enzyme. []

3-Nitro-N-[(1r)-1-phenylethyl]-5-(trifluoromethyl)benzamide

  • Compound Description: This compound exhibits inhibitory activity against Mycobacterium tuberculosis. [] Virtual screening identified it as a potential binder to SARS-CoV-2 PLpro. []
  • Relevance: Despite its structural difference from GRL0617, this compound's identification as a potential PLpro binder suggests that it might interact with the enzyme in a way that overlaps with GRL0617's binding mode. []

5-Acetamido-2-methyl-N-[(1S)-1-naphthalen-1-ylethyl]benzamide

  • Compound Description: This compound has been recently reported as a SARS-CoV-2 PLpro inhibitor. []
  • Relevance: This compound shares significant structural similarity with GRL0617, particularly the naphthalene and benzamide moieties. [] This suggests a similar binding mode and potential for anti-SARS-CoV-2 activity. []

Jun9-72-2

  • Compound Description: This compound demonstrated improved enzymatic inhibition and antiviral activity against SARS-CoV-2 compared to GRL0617. [] It was identified through a fluorescence resonance energy transfer-based high-throughput screening and subsequent lead optimization. []
  • Relevance: Jun9-72-2 exhibited greater potency than GRL0617 in inhibiting SARS-CoV-2 replication in Caco-2 hACE2 cells. [] Molecular dynamics simulations showed that Jun9-72-2 formed more extensive interactions with PLpro compared to GRL0617. []

Jun9-75-4

  • Compound Description: Similar to Jun9-72-2, this compound also exhibited enhanced enzymatic inhibition and antiviral activity against SARS-CoV-2 compared to GRL0617. [] It was also discovered through a combination of high-throughput screening and lead optimization efforts. []
  • Relevance: Jun9-75-4 also outperformed GRL0617 in inhibiting SARS-CoV-2 replication in Caco-2 hACE2 cells. [] Molecular dynamics simulations suggested that Jun9-75-4 interacts more extensively with PLpro than GRL0617. []

CPI-169

  • Compound Description: This compound is identified as a potent inhibitor of SARS-CoV-2 PLpro. [] It was discovered through a screening approach that considered the redox-sensitivity of PLpro. []
  • Relevance: CPI-169 competes with GRL0617 for binding to PLpro, suggesting they share a similar binding site. [] This makes CPI-169 a valuable tool for understanding the structural determinants of PLpro inhibition and a starting point for developing new antiviral agents. []

HY-17542

  • Compound Description: This compound is a structural analog of GRL0617 and a known inhibitor of SARS-CoV-2 PLpro. [] It's metabolized to GRL0617 through non-cytochrome P450 reactions in human liver microsomes. []
  • Relevance: HY-17542 exhibits a similar metabolic profile to GRL0617 and undergoes additional hepatic metabolism. [] This shared metabolic pathway between the two compounds provides valuable insights into the pharmacokinetic properties of GRL0617. []

Peptide–drug conjugates (PDCs) incorporating GRL0617

  • Compound Description: These are novel compounds designed by linking GRL0617 to a sulfonium-tethered peptide derived from a PLpro-specific substrate. [] Examples include EM-C and EC-M PDCs. []
  • Relevance: These PDCs leverage the inhibitory activity of GRL0617 while enhancing its targeting specificity towards PLpro. [] The EC-M PDC, for instance, can covalently label PLpro's active site C111 and display anti-ISGylation activities in cellular assays. []

2-phenylthiophene-based non-covalent inhibitors

  • Compound Description: This is a series of novel compounds developed through structure-based drug design, using GRL0617 as a starting point. [] They exhibit low nanomolar potency against SARS-CoV-2 PLpro. []
  • Relevance: These inhibitors were designed to interact with the "BL2 groove" of PLpro, a region identified as crucial for binding both viral and host protein substrates. [] This interaction distinguishes them from GRL0617 and contributes to their high potency and slow off-rate. []
Source and Classification

GRL0617 is classified as a naphthylmethylamine-based compound. It was identified through structure-based drug design aimed at inhibiting the papain-like protease of coronaviruses. The compound's efficacy has been evaluated in various studies, revealing its potential as a therapeutic agent against COVID-19 by inhibiting viral replication and affecting immune modulation pathways .

Synthesis Analysis

The synthesis of GRL0617 involves several steps that typically include the formation of the naphthylmethylamine core, followed by functionalization to enhance its inhibitory properties. While specific synthetic routes can vary, a general method includes:

  1. Formation of the Naphthyl Core: Starting materials are chosen to construct the naphthalene ring system, often through cyclization reactions.
  2. Amine Functionalization: The introduction of amine groups to form the naphthylmethylamine structure. This can involve reductive amination or nucleophilic substitution reactions.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of GRL0617 has been elucidated through crystallographic studies, revealing key interactions with the target enzyme. Key features include:

  • Core Structure: The compound consists of a naphthyl group linked to a methylamine moiety.
  • Binding Interactions: GRL0617 forms hydrogen bonds with specific residues in the active site of the papain-like protease, such as Gln269 and Asp164. The naphthyl group interacts with Tyr268, contributing to its binding affinity .
  • Conformation: The compound adopts a conformation that allows effective occupancy of the enzyme's active site, crucial for its inhibitory action.
Chemical Reactions Analysis

GRL0617 undergoes various chemical reactions primarily related to its metabolism and interaction with biological targets:

  1. Metabolic Stability: Studies indicate that GRL0617 is subject to metabolic processes involving cytochrome P450 enzymes (CYP2C9 and CYP3A4), which hydroxylate components of its structure .
  2. Inhibition Mechanism: The compound acts as a non-covalent inhibitor, blocking substrate access to the active site of the papain-like protease and preventing cleavage of viral polyproteins .
  3. Kinetic Studies: Kinetic parameters such as IC50 values have been established, indicating effective inhibition at micromolar concentrations (IC50 ~ 1.92 μM) against SARS-CoV-2 PLpro .
Mechanism of Action

The mechanism of action for GRL0617 involves:

  • Inhibition of Papain-like Protease: By binding to the active site of the enzyme, GRL0617 prevents it from processing viral proteins necessary for replication.
  • Impact on Immune Modulation: Inhibition leads to accumulation of poly-ubiquitin-conjugates and ISG15-conjugates, which are important for antiviral responses in host cells .
  • Selectivity: GRL0617 shows selectivity over other deISGylating enzymes, indicating a targeted mechanism that minimizes off-target effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of GRL0617 include:

These properties are critical for understanding its bioavailability and therapeutic potential.

Applications

GRL0617 has several promising applications in scientific research and medicine:

  1. Antiviral Therapy: Its primary application is as an antiviral agent against SARS-CoV-2, with ongoing studies evaluating its efficacy in clinical settings.
  2. Research Tool: Used in laboratory settings to study protease functions and immune responses related to viral infections.
  3. Drug Development: Serves as a lead compound for further modifications aimed at enhancing potency and selectivity against viral targets.

Properties

CAS Number

1093070-16-6

Product Name

GRL0617

IUPAC Name

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1

InChI Key

UVERBUNNCOKGNZ-CQSZACIVSA-N

SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Solubility

Soluble in DMSO

Synonyms

GRL0617; GRL 0617; GRL0617

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Isomeric SMILES

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.